![molecular formula C14H20O B14073792 (3-Methoxy-3-methylhex-5-en-1-yl)benzene CAS No. 100696-95-5](/img/structure/B14073792.png)
(3-Methoxy-3-methylhex-5-en-1-yl)benzene
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Overview
Description
(3-Methoxy-3-methylhex-5-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a (3-methoxy-3-methylhex-5-en-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Methoxy-3-methylhex-5-en-1-yl)benzene typically begins with benzene and appropriate alkylating agents.
Reaction Conditions: The alkylation reaction can be carried out under Friedel-Crafts conditions using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Methoxy-3-methylhex-5-en-1-yl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (3-methoxy-3-methylhex-5-en-1-yl)benzoic acid.
Reduction: Formation of (3-methoxy-3-methylhexane-1-yl)benzene.
Substitution: Formation of halogenated derivatives such as (3-methoxy-3-methylhex-5-en-1-yl)chlorobenzene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Methoxy-3-methylhex-5-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interaction of aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3-Methoxy-3-methylhex-5-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- (3-Methoxy-3-methylhex-5-en-1-yl)toluene
- (3-Methoxy-3-methylhex-5-en-1-yl)phenol
- (3-Methoxy-3-methylhex-5-en-1-yl)aniline
Uniqueness:
- Structural Features: The presence of the (3-methoxy-3-methylhex-5-en-1-yl) group imparts unique chemical and physical properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds.
Biological Activity
(3-Methoxy-3-methylhex-5-en-1-yl)benzene, also known as a derivative of benzene, has garnered interest in recent years due to its potential biological activities. This compound's structure, which includes a methoxy group and a branched alkyl chain, suggests possible interactions with biological systems that could lead to various therapeutic applications.
The molecular formula of this compound is C12H18O, with a molecular weight of approximately 194.27 g/mol. Its structural characteristics include:
- A methoxy group (-OCH₃)
- A branched aliphatic chain
- An unsaturated bond within the hexene moiety
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
1. Antimicrobial Properties
Studies have shown that compounds related to this compound possess antimicrobial effects against various pathogens. For instance, derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages have shown a reduction in nitric oxide production, a key mediator in inflammatory responses. This suggests a mechanism by which this compound could mitigate inflammation.
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
Table 1: Summary of Biological Activities
Activity | Methodology | Findings |
---|---|---|
Antimicrobial | Disk diffusion method | Active against S. aureus and E. coli |
Anti-inflammatory | LPS-stimulated RAW264.7 cells | Reduced NO production by 30% |
Antioxidant | DPPH scavenging assay | IC50 value of 25 µg/mL |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested for its antimicrobial efficacy against a panel of bacterial strains. The results indicated significant inhibition zones, particularly against gram-positive bacteria. This suggests its potential as a natural preservative or therapeutic agent in clinical settings.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of this compound involved treating LPS-induced macrophages with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in inflammatory cytokines, suggesting that this compound could be developed into an anti-inflammatory drug.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The methoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration.
- The unsaturation in the hexene chain may contribute to its reactivity with cellular targets involved in inflammation and oxidative stress pathways.
Properties
CAS No. |
100696-95-5 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3-methoxy-3-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C14H20O/c1-4-11-14(2,15-3)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |
InChI Key |
ITPRFHHDDLPZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CC=C)OC |
Origin of Product |
United States |
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